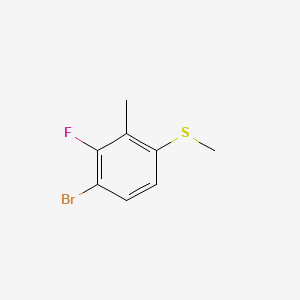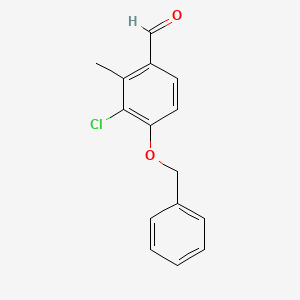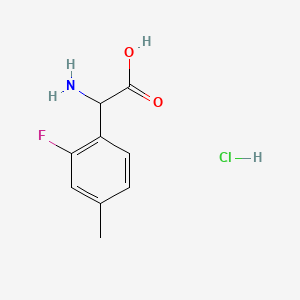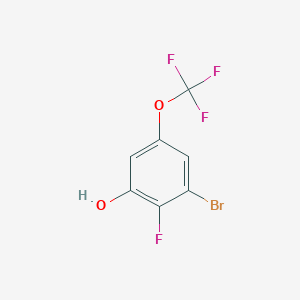
3-Bromo-2-fluoro-5-(trifluoromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoro-5-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H3BrF4O2. It is known for its unique structure, which includes bromine, fluorine, and trifluoromethoxy groups attached to a phenol ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-fluoro-5-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the trifluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-Bromosuccinimide (NBS): For bromination reactions.
Palladium Catalysts: For coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce quinones.
Applications De Recherche Scientifique
3-Bromo-2-fluoro-5-(trifluoromethoxy)phenol is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a potential lead compound for drug development.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Bromo-2-fluoro-5-(trifluoromethoxy)phenol exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromine and fluorine atoms can participate in halogen bonding, further stabilizing the compound’s interactions with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 4-Bromo-3-fluorophenol
- 5-Bromo-3-fluoro-2-(trifluoromethoxy)phenol
Uniqueness
3-Bromo-2-fluoro-5-(trifluoromethoxy)phenol is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups on a single phenol ring. This combination imparts distinctive chemical properties, such as increased lipophilicity and the ability to form halogen bonds, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C7H3BrF4O2 |
|---|---|
Poids moléculaire |
274.99 g/mol |
Nom IUPAC |
3-bromo-2-fluoro-5-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H3BrF4O2/c8-4-1-3(14-7(10,11)12)2-5(13)6(4)9/h1-2,13H |
Clé InChI |
HTXGRJNRQYZFOX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)F)Br)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


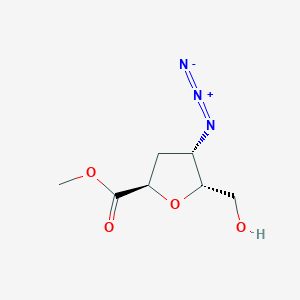
![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14027087.png)

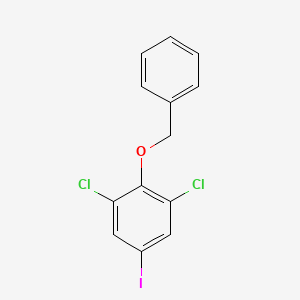

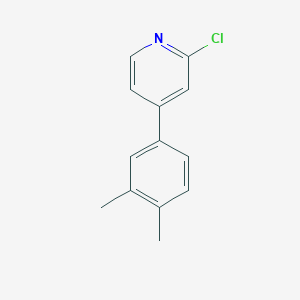
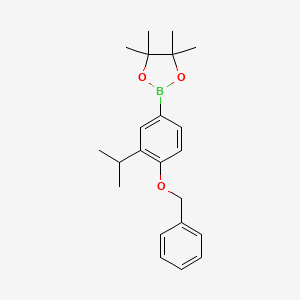
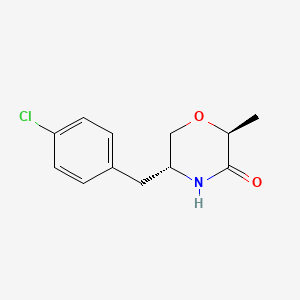
![4-Nitrophenyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14027109.png)
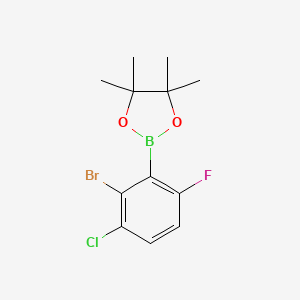
![tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14027128.png)
